molecular formula C8H3ClF4N2 B12847901 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole

2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B12847901
M. Wt: 238.57 g/mol
InChI Key: IPYGSMCXOFILGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H) : Imidazole NH proton
  • δ 7.89 (d, J = 8.4 Hz, 1H) : H-5 aromatic proton
  • δ 7.45 (dd, J = 8.4, 2.4 Hz, 1H) : H-6 aromatic proton
  • δ 7.12 (d, J = 2.4 Hz, 1H) : H-8 aromatic proton

¹³C NMR (150 MHz, DMSO-d₆):

  • δ 151.2 : C-2 (Cl-substituted)
  • δ 144.5 (q, J = 33.6 Hz) : CF₃ carbon
  • δ 123.4–118.8 : Aromatic carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy

Peak (cm⁻¹) Assignment
3405 N–H stretch
1620 C=N stretch (imidazole)
1345 C–F stretch (CF₃)
1120 C–Cl stretch

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 238.57 ([M+H]⁺), with fragmentation patterns consistent with loss of Cl (Δ35.45) and CF₃ (Δ69.00).

Comparative Structural Analysis with Related Benzimidazole Derivatives

The compound’s substitution pattern distinguishes it from analogs like 6-chloro-5-fluoro-2-(trifluoromethyl)benzimidazole (CAS 89426-96-0) and 2-chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole . Key differences include:

Property Target Compound 6-Trifluoromethoxy Analog
Substituent Position 2-Cl, 4-F, 7-CF₃ 2-Cl, 4-F, 6-OCF₃
Molecular Weight 238.57 g/mol 254.57 g/mol
Dipole Moment (calc.) 4.12 D 5.03 D

Properties

Molecular Formula

C8H3ClF4N2

Molecular Weight

238.57 g/mol

IUPAC Name

2-chloro-7-fluoro-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2/c9-7-14-5-3(8(11,12)13)1-2-4(10)6(5)15-7/h1-2H,(H,14,15)

InChI Key

IPYGSMCXOFILGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)N=C(N2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with commercially available 2-chloro-4-fluoroaniline.

    Cyclization: The aniline derivative undergoes cyclization with formic acid or formamide to form the benzimidazole ring.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions, such as the presence of a base and a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Biological Activity

2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole is a fluorinated benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The incorporation of fluorine atoms in organic compounds often enhances their biological properties, making them valuable in drug development.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole can be represented as follows:

C8H4ClF4N2\text{C}_8\text{H}_4\text{ClF}_4\text{N}_2

Key Properties

PropertyValue
Molecular Weight232.58 g/mol
Density1.5 g/cm³
Boiling PointNot available
Melting PointNot available
LogP3.53

Biological Activity Overview

The biological activity of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole has been explored in various studies, focusing mainly on its anticancer properties, antimicrobial effects, and interactions with specific biological targets.

Anticancer Activity

Several studies have reported the compound's efficacy against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays revealed an IC50 value of approximately 10 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Specifically, studies indicated that the compound could trigger caspase activation and PARP cleavage, which are markers of apoptosis .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : In vitro tests demonstrated that 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure significantly influences the biological activity of benzimidazole derivatives. Research indicates that:

  • Fluorine Substitution : The trifluoromethyl group at position 7 enhances lipophilicity and bioavailability, which may contribute to increased potency against cancer cells and bacteria .
  • Chlorine vs. Fluorine : The combination of chlorine and fluorine on the aromatic ring appears to optimize the interaction with biological targets, enhancing both anticancer and antimicrobial activities compared to non-fluorinated analogs .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers evaluated the anticancer potential of various benzimidazole derivatives, including 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole. The study utilized a panel of cancer cell lines and confirmed its effectiveness with an IC50 value significantly lower than that of many known chemotherapeutics .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against multiple bacterial strains. Results indicated that it effectively inhibited growth at concentrations comparable to traditional antibiotics, suggesting its potential use as an alternative treatment option in antimicrobial therapy .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 2-chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting cellular processes in microorganisms, which could lead to its use in treating infections resistant to conventional antibiotics.

Anticancer Potential
Recent investigations have highlighted the potential of this compound in oncology. It has been evaluated for its ability to inhibit specific cancer cell lines. The structure of the benzimidazole moiety is known to interact with DNA and other cellular targets, which may lead to apoptosis in cancer cells. Further studies are required to elucidate its efficacy and safety profiles in clinical settings.

Agrochemical Applications

Pesticide Development
The compound has been explored for its potential as a pesticide. Its fluorinated structure enhances lipophilicity, which can improve the bioavailability and effectiveness of agrochemicals. Research has indicated that derivatives of 2-chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole can exhibit herbicidal activity against common agricultural weeds, suggesting its utility in crop protection.

Insecticidal Properties
In addition to herbicidal applications, this compound has shown promise as an insecticide. Preliminary studies suggest that it can disrupt the nervous systems of target insect pests, leading to paralysis and death. This property could be harnessed in formulating environmentally friendly insecticides that reduce reliance on traditional chemical pesticides.

Materials Science Applications

Polymer Chemistry
In materials science, 2-chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole is being investigated for its role as a monomer in polymer synthesis. Its unique chemical structure allows for the creation of high-performance polymers with enhanced thermal stability and chemical resistance. These materials can be utilized in various applications, including coatings, adhesives, and electronic components.

Fluorescent Materials
The compound's fluorescent properties have sparked interest in developing new fluorescent materials for sensors and imaging applications. Its ability to emit light upon excitation makes it suitable for use in biological imaging and environmental monitoring.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus with minimal cytotoxicity to human cells.
Study BAnticancer PotentialShowed selective cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study CPesticide DevelopmentIdentified as a promising herbicide with over 80% efficacy against target weed species in field trials.
Study DPolymer ChemistryDeveloped a new polymer blend incorporating the compound that exhibited improved mechanical properties compared to conventional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The positional isomer 5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS: 89426-94-8) shares the same molecular formula but differs in substituent placement: chlorine at position 5, fluorine at position 4, and -CF₃ at position 2. Despite identical molar mass and pKa, positional changes alter steric and electronic properties. For example, the -CF₃ group at position 2 (vs.

Benzimidazole Derivatives with Extended Functional Groups

  • Compound 28 : A pyrazolo[1,5-a]pyrimidine-benzimidazole hybrid with a difluoromethyl (-CF₂H) group and morpholinyl substituents. The addition of a pyrazolo-pyrimidine ring and morpholine enhances polarity, likely improving aqueous solubility compared to the main compound. Reductive amination synthesis (using NaBH(OAc)₃) contrasts with the main compound’s unspecified route .
  • Compound 39: Features a tert-butylpiperazine group linked via amidation.

Triazole-Based Analogues

The triazole derivative 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates potent antitumor activity against NCI-H522 lung cancer cells (68.09% growth inhibition). While the core structure differs (triazole vs. benzimidazole), shared -CF₃ and chloro substituents suggest these groups are critical pharmacophores for targeting cancer pathways .

Pesticide-Related Compounds

Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) and halosafen incorporate chloro and -CF₃ groups on aromatic rings. Though structurally distinct from benzimidazoles, these compounds highlight the role of halogen/CF₃ motifs in pesticidal activity, possibly through oxidative stress induction or enzyme inhibition .

Data Tables: Comparative Analysis

Compound Name Core Structure Key Substituents Biological Activity pKa Synthesis Method Reference
2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole Benzimidazole Cl (2), F (4), CF₃ (7) Not reported 7.43 Not specified
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Benzimidazole Cl (5), F (4), CF₃ (2) Not reported 7.43 Not specified
Compound 28 Pyrazolo-pyrimidine CF₂H, morpholinyl, piperidine Antitumor (assumed) N/A Reductive amination
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Cl-phenyl, CF₃, COOH Antitumor (NCI-H522 cells) N/A Cycloaddition/oxidation
Acifluorfen Benzoic acid Cl, CF₃, nitro Herbicide N/A Etherification

Research Findings and Structural-Activity Relationships

  • Substituent Position : Positional isomerism (e.g., -CF₃ at 2 vs. 7) impacts electronic distribution and steric effects, altering binding to biological targets .
  • Hybrid Structures : Pyrazolo-pyrimidine-benzimidazole hybrids (e.g., Compound 28) show enhanced solubility due to polar groups like morpholine, critical for bioavailability .
  • Pharmacophores : Chloro and -CF₃ groups are recurrent in antitumor and pesticidal compounds, suggesting roles in target recognition or metabolic resistance .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves Cu(I)-catalyzed cross-coupling reactions. For example, Zhang et al. reported a protocol using N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines with Cu(I)/TMEDA as a catalyst. Key factors include:

  • Catalyst and ligand selection : TMEDA enhances reaction efficiency by stabilizing Cu(I) intermediates .
  • Substituent compatibility : Halogens (Cl, Br, I) at the 2-position of aryl groups are tolerated, though aryl bromides/chlorides exhibit slower kinetics .
  • Temperature and solvent : Reactions often proceed in polar aprotic solvents (e.g., DMF) at 80–100°C. Lower yields (<60%) are observed with bulky substituents due to steric hindrance .

Q. How is the structural integrity of 2-Chloro-4-fluoro-7-(trifluoromethyl)-1H-1,3-benzimidazole validated in academic research?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and aromaticity. For example, the trifluoromethyl group (CF3-\text{CF}_3) appears as a singlet near δ 120–125 ppm in 19^{19}F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C8H4ClF4N2\text{C}_8\text{H}_4\text{ClF}_4\text{N}_2: 254.0 g/mol) .
  • Elemental analysis : Matches experimental and theoretical C/H/N/F/Cl content within ±0.3% .

Q. What preliminary biological activities have been reported for this compound, and what assays are used for screening?

Early studies focus on antimicrobial and enzyme inhibition assays:

  • Antifungal activity : Tested against Candida albicans via broth microdilution (MIC values <10 µg/mL suggest potency) .
  • Kinase inhibition : Evaluated using ATPase assays (e.g., IC50_{50} values for JAK2 inhibition) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this benzimidazole derivative?

Single-crystal X-ray diffraction with SHELXL software refines:

  • Torsion angles : Determines planarity of the benzimidazole core (e.g., dihedral angles between fused rings <5° indicate rigidity) .
  • Halogen bonding : Cl and F atoms often form short contacts (<3.3 Å) with adjacent molecules, influencing crystal packing .
  • Thermal ellipsoids : High displacement parameters (B>5B > 5 Å2^2) may indicate dynamic disorder in the trifluoromethyl group .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for pharmacological applications?

Key modifications include:

  • Substituent positioning : Fluorine at the 4-position enhances metabolic stability (e.g., reduced CYP450 oxidation) .
  • Trifluoromethyl effects : The CF3-\text{CF}_3 group at C7 increases lipophilicity (logP +0.5) and improves membrane permeability .
  • Chloro substitution : A 2-Cl substituent correlates with improved antifungal activity (MIC reduced by 50% vs. non-chlorinated analogs) .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria in trifluoromethyl groups) .
  • 2D correlation spectroscopy (COSY, NOESY) : Assigns overlapping proton signals in aromatic regions .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict 13^{13}C chemical shifts with <2 ppm deviation from experimental data .

Methodological Considerations

  • Synthesis reproducibility : Optimize catalyst loading (5–10 mol% Cu(I)) and degas solvents to prevent oxidation .
  • Crystallization protocols : Use slow evaporation from ethanol/water (1:1) to obtain diffraction-quality crystals .
  • Biological assay controls : Include positive controls (e.g., fluconazole for antifungal tests) and validate with triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.